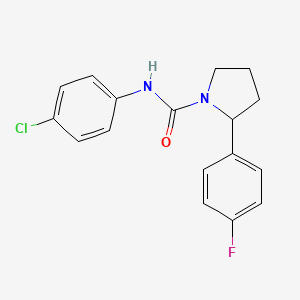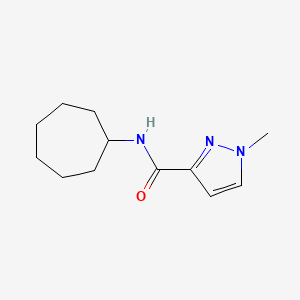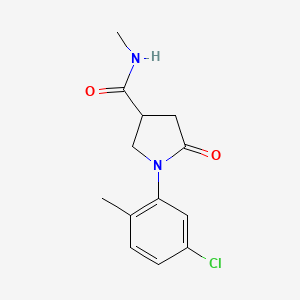![molecular formula C16H22N2OS2 B5974584 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol (TME) is a chemical compound that has gained significant attention in the field of medicinal chemistry. TME is a piperazine derivative that has been studied for its potential therapeutic benefits in the treatment of various diseases. In
Mechanism of Action
The exact mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol may act as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and agonists of this receptor have been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In anxiety and depression research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, potentially through its action on the 5-HT1A receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic benefits in various diseases. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anticancer, anxiolytic, and antidepressant effects, making it a promising compound for further research. However, one limitation of using 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic benefits in cancer, anxiety, and depression. Another direction is to explore its potential as a treatment for other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol and to develop more effective synthesis methods for the compound.
Synthesis Methods
The synthesis of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine and 4-(3-thienylmethyl)piperazine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and the product is then purified through recrystallization. The yield of 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol is typically around 70%.
Scientific Research Applications
2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic benefits in various diseases, including cancer, anxiety, and depression. In cancer research, 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its anxiolytic and antidepressant effects, with research suggesting that it may act as a serotonin receptor agonist.
properties
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)-4-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS2/c19-7-3-15-11-17(10-14-4-9-20-13-14)5-6-18(15)12-16-2-1-8-21-16/h1-2,4,8-9,13,15,19H,3,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKWVJIWDHEBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CSC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)

![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)

![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)

